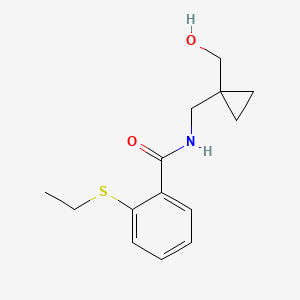
2-(ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a useful research compound. Its molecular formula is C14H19NO2S and its molecular weight is 265.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research into the biological activity of this compound indicates several promising avenues:
- Antiviral Activity : Similar compounds with hydroxymethyl cyclopropyl structures have shown antiviral properties against various viruses, including cytomegalovirus and hepatitis B virus, suggesting potential efficacy for the target compound in viral infections .
- Anti-inflammatory Effects : In vitro studies on related compounds indicate that modifications in the structure can lead to significant anti-inflammatory responses, which may be applicable to this compound .
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Viral Replication : Compounds with similar structures have been observed to inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles .
- Modulation of Inflammatory Cytokines : Studies suggest that related compounds can modulate the expression of inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
Pharmacological Profile
The pharmacological profile of this compound can be summarized as follows:
- Bioavailability : Preliminary data suggest moderate bioavailability; further studies are needed to confirm this.
- Toxicity : Toxicological assessments indicate low toxicity levels in preliminary animal models, but comprehensive studies are required.
- Dosage and Administration : Optimal dosages for therapeutic effects remain to be established through clinical trials.
Future Directions
Further research is essential to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- Clinical Trials : Conducting phase I and II clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities.
- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-2-18-12-6-4-3-5-11(12)13(17)15-9-14(10-16)7-8-14/h3-6,16H,2,7-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLCBUWCTXSQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














